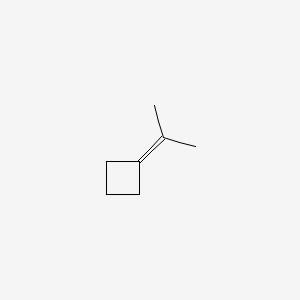

Cyclobutane, (1-methylethylidene)-

Description

Significance of Strained Ring Systems in Chemical Synthesis

Strained ring systems, such as those found in cyclopropanes and cyclobutanes, are of considerable importance in chemical synthesis. wikipedia.orgmasterorganicchemistry.com The inherent instability in these rings is due to deviations from ideal bond angles, leading to angle strain, as well as torsional strain from the eclipsing of bonds. wikipedia.orgmasterorganicchemistry.com This stored energy, known as ring strain, makes these molecules more reactive than their acyclic counterparts. pharmacy180.com The total ring strain in cyclobutane (B1203170) is approximately 110 kJ/mol. libretexts.org

The high reactivity of strained rings allows them to participate in a variety of ring-opening reactions that are otherwise energetically unfavorable. pharmacy180.com This characteristic is harnessed by synthetic chemists to construct more complex molecular architectures. The release of ring strain provides a thermodynamic driving force for these transformations. nih.gov For instance, the ring-opening of cyclobutene (B1205218) to form 1,3-butadiene (B125203) is a classic example of a strain-driven pericyclic reaction. numberanalytics.com Furthermore, strained rings can be activated for formal cycloadditions through homolytic bond cleavage initiated by heat, light, or chemical reagents. nih.gov

Overview of Alkylidenecyclobutanes as Key Intermediates

Alkylidenecyclobutanes, a class of compounds that includes Cyclobutane, (1-methylethylidene)-, serve as versatile intermediates in organic synthesis. The exocyclic double bond in these molecules can undergo a variety of chemical transformations, including oxidation, reduction, and addition reactions. For example, a strain-inducing positional alkene isomerization can convert cyclobutylidene precursors into cyclobutene building blocks. organic-chemistry.org

These compounds are valuable synthons for creating natural products and other complex organic molecules. The four-membered ring can be strategically cleaved or rearranged to introduce specific functionalities and stereocenters. The unique geometry and reactivity of alkylidenecyclobutanes allow for the construction of molecular frameworks that are not easily accessible through other synthetic routes. Their utility is further enhanced by the development of catalytic methods for their synthesis, such as the gold-catalyzed intermolecular [2+2] cycloaddition of chloroalkynes and unactivated alkenes. organic-chemistry.org

Historical Perspectives on Cyclobutane Ring Chemistry

The study of cyclobutane chemistry has a rich history dating back to the late 19th and early 20th centuries. Initially, the existence of such a strained ring was a topic of considerable debate. The first synthesis of cyclobutane was achieved in 1907. nih.gov Early theories, such as Baeyer's strain theory, attempted to explain the stability and reactivity of cyclic compounds based on the deviation of bond angles from the ideal tetrahedral angle. youtube.com

Over the years, a deeper understanding of the conformational flexibility of cyclobutane has emerged. It is now known that the cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve some torsional strain, even though this slightly increases angle strain. libretexts.orgyoutube.com The development of new synthetic methods, particularly photochemical [2+2] cycloadditions, has significantly advanced the ability of chemists to construct cyclobutane rings with high levels of control. harvard.edu These historical developments have paved the way for the contemporary use of cyclobutane derivatives in various fields, including medicinal chemistry and materials science. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

propan-2-ylidenecyclobutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-6(2)7-4-3-5-7/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVOQCSGNIHNLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CCC1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333887 | |

| Record name | Cyclobutane, (1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1528-22-9 | |

| Record name | Cyclobutane, (1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclobutane, 1 Methylethylidene and Its Derivatives

Copper Hydride-Catalyzed Intramolecular Hydroalkylation Strategies

Copper hydride (CuH) catalysis has emerged as a powerful tool for the enantioselective synthesis of various carbo- and heterocycles. nih.govacs.org An intramolecular hydroalkylation of halide-tethered styrenes, catalyzed by a copper hydride species, allows for the formation of enantioenriched cyclobutanes. nih.govacs.org This process involves the hydrocupration of the olefin, which generates an enantioenriched organocopper intermediate. acs.org Subsequent intramolecular alkylation then furnishes the cyclized product with high diastereoselectivity and enantioselectivity. acs.org

The success of this methodology relies on the use of a suitable chiral ligand, such as DTBM-SEGPHOS, and an appropriate hydride source. acs.org The reaction conditions can be optimized to achieve high yields and excellent enantiomeric excesses for a range of substrates. acs.org

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions offer a versatile route to structurally diverse cyclobutane (B1203170) derivatives. One notable approach involves the use of cyclobutanone-derived N-sulfonylhydrazones. organic-chemistry.orgnih.gov These compounds, in the presence of a palladium catalyst, can couple with aryl or benzyl (B1604629) halides to produce cyclobutenes, methylenecyclobutanes, and conjugated dienes in good yields. organic-chemistry.org

The reaction proceeds through the formation of a palladium carbene intermediate, followed by migratory insertion and β-hydride elimination. organic-chemistry.org The choice of palladium source, ligand, and base is crucial for optimizing the reaction yield and selectivity. For instance, a combination of Pd2(dba)3, PPh3, and Cs2CO3 has been shown to be effective. organic-chemistry.org This method demonstrates good functional group tolerance and can be applied to synthesize enantioenriched four-membered ring molecules. organic-chemistry.org

| Catalyst System | Reaction Type | Starting Materials | Product Type | Reference |

|---|---|---|---|---|

| Copper Hydride (CuH) with Chiral Ligand | Intramolecular Hydroalkylation | Halide-tethered Styrenes | Enantioenriched Cyclobutanes | nih.govacs.org |

| Palladium (e.g., Pd2(dba)3/PPh3) | Cross-Coupling | Cyclobutanone (B123998) N-sulfonylhydrazones and Aryl/Benzyl Halides | Methylenecyclobutanes, Cyclobutenes | organic-chemistry.orgnih.gov |

Rhodium(II)-Catalyzed Alkynylcyclopropanation and Related Carbene Intermediates

Rhodium(II) catalysts play a significant role in the synthesis of complex cyclopropane (B1198618) structures, which can be precursors to cyclobutane systems. A notable application is the rhodium(II)-catalyzed decarbenation of 7-alkynyl cycloheptatrienes. nih.govacs.org This process generates rhodium(II)-alkynylcarbene intermediates that readily react with alkenes to form alkynyl-substituted cyclopropanes. nih.govacs.org This method circumvents common side reactions like 6-endo-dig cyclization or ring-contraction pathways that are often observed with other metal catalysts. acs.org

The mechanism involves the formation of a rhodium(II)-alkynylcarbene, which then undergoes a cyclopropanation reaction with an alkene. nih.govacs.org Theoretical studies using DFT calculations have been instrumental in understanding the reaction mechanism and the factors controlling stereoselectivity. nih.govacs.org For instance, the cis-stereoselectivity often observed in these cyclopropanation reactions can be attributed to attractive noncovalent interactions between the reacting fragments. nih.govacs.org

While this method directly produces cyclopropanes, the resulting alkynylcyclopropanes are versatile intermediates that can potentially be transformed into cyclobutane derivatives through subsequent ring-expansion reactions. Further research in this area could lead to direct rhodium-catalyzed routes to functionalized (1-methylethylidene)cyclobutane derivatives. Recent studies have also explored the insertion of alkynyl carbenes into N-H bonds, expanding the utility of rhodium(II) catalysis in creating diverse molecular architectures. nih.gov

| Catalyst System | Substrate | Product Type | Key Feature |

| Rhodium(II) | 7-Alkynyl cycloheptatrienes and alkenes | Alkynyl-substituted cyclopropanes | Formation of rhodium(II)-alkynylcarbene intermediates. nih.govacs.org |

| Rhodium(II) | Alkynyl hydrazone carboxylates and amines/amides | α-Alkynyl α-amino esters | N-H bond insertion of alkynyl carbenes. nih.gov |

Rearrangement-Based Syntheses

Rearrangement reactions are a cornerstone of organic synthesis, providing powerful tools for constructing complex carbocyclic frameworks, including the cyclobutane ring.

Ring expansion reactions provide a versatile entry into substituted cyclobutane systems. One common strategy involves the expansion of a cyclopropylmethyl system to a cyclobutene (B1205218), which can then be further functionalized. rsc.org Base-catalyzed ring expansions of cyclopropylmethyl derivatives have been reported to yield cyclobutenes. rsc.org

Lewis acid-catalyzed ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes is another powerful method for constructing fused cyclobutane rings. This transformation can generate bicyclic systems containing a cyclobutane ring with a quaternary stereocenter, a challenging synthetic motif. nih.gov The reaction proceeds through a putative cyclopropylcarbinyl cation, which undergoes regioselective ring expansion. nih.gov

Furthermore, the expansion of one ring within a bicyclic system can be a strategic approach. For instance, in cyclobutyl(cyclopropyl)methanol, the expansion of the cyclopropyl (B3062369) ring is often favored to relieve ring strain, leading to a cyclopentyl system. stackexchange.com However, under specific conditions, expansion of the cyclobutane ring can be achieved. The development of ring-expanding skeleton editing technology for heterocycles also highlights the potential for applying similar strategies to carbocyclic systems. titech.ac.jp

| Starting Material | Reagent/Condition | Product Type | Key Feature |

| Cyclopropylmethyl derivatives | Base | Cyclobutenes | Base-catalyzed ring expansion. rsc.org |

| Alkylidenecyclopropane acylsilanes | Lewis Acid (e.g., BF3·OEt2) | Fused bicyclic α-silyl ketones | Diastereoselective ring-expanding cycloisomerization. nih.gov |

| Cyclobutenones | Rhodium catalyst | Polysubstituted cyclopentenones | Rhodium-catalyzed ring expansion via C-C bond cleavage. rsc.org |

| Cyclopropyl ketones | TfOH or BF3·Et2O | Polysubstituted cyclopentanones | Stereoconvergent direct ring expansion. nih.gov |

Wolff Rearrangement: The Wolff rearrangement is a classic reaction in organic chemistry where an α-diazocarbonyl compound is converted into a ketene (B1206846) through the loss of dinitrogen and a 1,2-rearrangement. wikipedia.org This ketene intermediate can then be trapped by various nucleophiles or undergo cycloaddition reactions. wikipedia.org A significant application of the Wolff rearrangement is in ring contraction, where a cyclic α-diazo ketone rearranges to a smaller ring system. wikipedia.org For example, this method has been used to contract cyclopentanones to cyclobutanes. wikipedia.orgresearchgate.net The photochemical Wolff rearrangement, in particular, has been applied in the synthesis of natural products containing cyclobutane frameworks. researchgate.netacs.org

Semipinacol Rearrangement: The semipinacol rearrangement involves the 1,2-migration of a carbon or hydrogen atom in a molecule containing a leaving group adjacent to an alcohol. wikipedia.org This rearrangement is a powerful tool for constructing ketones and aldehydes, and for creating quaternary carbon centers. rsc.orgnih.gov The synthesis of cyclobutanones can be achieved through the semipinacol rearrangement of appropriately substituted cyclopropanols. acs.orgacs.org This approach is particularly valuable for accessing enantioenriched cyclobutane derivatives. acs.orgacs.org Mechanistic studies have provided evidence for the involvement of a dicyclopropyl betaine (B1666868) species in certain semipinacol rearrangements leading to spirohexanones. acs.org

| Rearrangement | Starting Material | Intermediate | Product | Application |

| Wolff Rearrangement | Cyclic α-diazo ketone | Ketene | Ring-contracted carboxylic acid derivative or cycloadduct | Synthesis of strained cyclobutane rings. wikipedia.orgresearchgate.net |

| Semipinacol Rearrangement | Substituted cyclopropanol | Carbocation | Cyclobutanone | Synthesis of enantioenriched cyclobutanones. acs.orgacs.org |

Dehalogenation and Other Preparative Techniques

A historical and effective method for the preparation of methylenecyclobutane (B73084) involves the dehalogenation of pentaerythrityl tetrachloride. caltech.edu This reaction is typically carried out using zinc dust in the presence of sodium iodide and sodium carbonate, with a solvent such as diethylene glycol or acetamide. caltech.edu This process provides a direct route to the parent (1-methylethylidene)cyclobutane skeleton.

Another approach involves the reaction of 1,1-dibromocyclobutane (B14685843) with an appropriate organometallic reagent to introduce the isopropylidene group. While not explicitly detailed for (1-methylethylidene)cyclobutane in the provided context, such nucleophilic substitution and elimination pathways are fundamental in organic synthesis.

Derivatization Strategies of Cyclobutane, (1-methylethylidene)-

Once the (1-methylethylidene)cyclobutane core is synthesized, it can be further modified to create a diverse range of derivatives. Derivatization is a chemical process that transforms a compound into a product of similar chemical structure, called a derivative. youtube.com This is often done to enhance the compound's properties for specific applications, such as improving its volatility for gas chromatography analysis through methods like silylation or esterification. youtube.comyoutube.com

The exocyclic double bond in (1-methylethylidene)cyclobutane is a key site for functionalization. Reactions typical of alkenes can be employed, such as:

Addition Reactions: Halogens, hydrogen halides, and other electrophiles can add across the double bond. For example, the addition of bromine would yield a dibromo derivative. pharmaguideline.com

Oxidation: The double bond can be cleaved oxidatively to form a cyclobutanone and acetone.

Polymerization: Under certain conditions, methylenecyclobutanes can copolymerize with other vinyl monomers. researchgate.net

Metal-mediated reactions: The double bond can coordinate to transition metals, enabling a variety of catalytic transformations. researchgate.net For example, palladium-catalyzed ring expansion of methylenecyclobutane can yield cyclopentanone (B42830). researchgate.net

The allylic positions of the cyclobutane ring also offer opportunities for derivatization through radical or organometallic pathways.

Mechanistic Investigations of Reactions Involving Cyclobutane, 1 Methylethylidene

Elucidation of Reaction Pathways

The reactivity of cyclobutane (B1203170), (1-methylethylidene)-, also known as methylenecyclobutane (B73084), is dictated by the strained four-membered ring and the exocyclic double bond. These structural features are central to understanding the mechanisms of its various reactions.

Oxidation of methylenecyclobutane can proceed through several pathways, with ozonolysis being a prominent example. Ozonolysis involves the cleavage of the double bond by ozone (O₃). wikipedia.orgbyjus.com The generally accepted mechanism, proposed by Criegee, involves a 1,3-dipolar cycloaddition of ozone to the alkene to form an unstable primary ozonide (molozonide). wikipedia.orgorganic-chemistry.org This intermediate rapidly rearranges into a carbonyl oxide (Criegee intermediate) and a carbonyl compound. wikipedia.orgorganic-chemistry.org These two fragments then recombine in a 1,3-dipolar cycloaddition to form a more stable secondary ozonide (1,2,4-trioxolane). wikipedia.orgorganic-chemistry.org The final products depend on the work-up conditions. Reductive work-up yields carbonyl compounds, while oxidative work-up leads to carboxylic acids or ketones. organic-chemistry.orgmasterorganicchemistry.com In the case of methylenecyclobutane, ozonolysis would be expected to yield cyclobutanone (B123998) and formaldehyde.

Another oxidative pathway is epoxidation, which involves the formation of an epoxide ring at the double bond. libretexts.org This reaction is often carried out using peroxycarboxylic acids, such as m-chloroperoxybenzoic acid (MCPBA). libretexts.orglibretexts.org The mechanism is concerted, with the peroxy acid delivering an oxygen atom to the double bond in a single step. libretexts.org

The reduction of methylenecyclobutane, typically through catalytic hydrogenation, targets the exocyclic double bond. tcichemicals.com This reaction is commonly performed using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium, platinum, or rhodium supported on a material like carbon or titania. tcichemicals.comnih.govresearchgate.net The mechanism of heterogeneous catalytic hydrogenation involves the adsorption of both the methylenecyclobutane and hydrogen onto the catalyst surface. The hydrogen atoms are then added stepwise to the double bond, resulting in the formation of methylcyclobutane (B3344168). nih.gov

Studies using parahydrogen-induced polarization (PHIP) have provided detailed mechanistic insights. nih.govresearchgate.net It has been found that the hydrogenation of methylenecyclobutane can lead to a mixture of products, including not only methylcyclobutane but also ring-opened products like linear and branched pentenes and pentane. nih.govresearchgate.net The product distribution is influenced by the reaction temperature and the nature of the metal catalyst. researchgate.net For instance, at lower temperatures (150–350 °C), methylcyclobutane is the major product, while higher temperatures (450 °C) favor the formation of branched isomers. researchgate.net

| Catalyst | Temperature (°C) | Major Products | Minor Products |

|---|---|---|---|

| Rh/TiO₂ | 150-350 | Methylcyclobutane | 1-Methylcyclobutene, Isoprene, 1-Pentene, 2-Pentenes |

| Pt/TiO₂ | 150-350 | Methylcyclobutane | 1-Methylcyclobutene, Isoprene, 1-Pentene, 2-Pentenes |

| Pd/TiO₂ | 150-350 | Methylcyclobutane | 1-Methylcyclobutene, Isoprene, 1-Pentene, 2-Pentenes |

| Rh/TiO₂, Pt/TiO₂, Pd/TiO₂ | 450 | Isoprene, 2-Methyl-1-butene, 2-Methyl-2-butene | Methylcyclobutane, Pentanes |

Substitution reactions on methylenecyclobutane can occur via radical pathways, particularly in the gas phase. rsc.org For example, the gas-phase chlorination of methylcyclobutane, a related compound, proceeds through a free-radical substitution mechanism. rsc.org This type of reaction is initiated by the homolytic cleavage of the halogen molecule (e.g., Cl₂) by UV light to form halogen radicals. savemyexams.com These highly reactive radicals can then abstract a hydrogen atom from the cyclobutane ring, forming an alkyl radical. savemyexams.com The resulting cyclobutyl radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, which propagates the chain reaction. savemyexams.com For methylenecyclobutane, substitution could potentially occur at the allylic positions on the ring or at the vinylic positions on the double bond, though allylic substitution is generally more favorable.

Sulfonation of alkenes typically involves the reaction with a sulfonating agent like sulfur trioxide (SO₃). wikipedia.orgchemithon.com For methylenecyclobutane, the reaction with sulfur trioxide would be expected to proceed via an electrophilic attack of SO₃ on the electron-rich double bond. This would likely form a zwitterionic intermediate, which can then rearrange. One possible outcome is the formation of a spiro-β-sultone. This would involve the initial formation of a carbocation-sulfonate zwitterion, followed by intramolecular ring closure where the sulfonate oxygen attacks the carbocationic center, forming a four-membered sultone ring spiro-fused to the cyclobutane ring. The formation of sultones from the reaction of alkenes with sulfur trioxide is a known process.

As mentioned, methylenecyclobutane can be epoxidized to form methylenecyclobutane oxide. researchgate.net This epoxide is a strained molecule and can undergo subsequent ring-opening and ring-expansion reactions, particularly under acidic conditions. researchgate.netlibretexts.org The mechanism of acid-catalyzed ring opening involves protonation of the epoxide oxygen, which makes it a better leaving group. masterorganicchemistry.com A nucleophile can then attack one of the epoxide carbons. In the case of methylenecyclobutane oxide, attack at one of the ring carbons could lead to the formation of a diol after workup. libretexts.org

Interestingly, ring expansion of the cyclobutyl group can be induced. For example, treatment of a related ethynyl-substituted cyclobutyl oxirane with an acidic salt like NH₄PF₆ can lead to a ring expansion to afford a cyclopentanone (B42830) derivative. researchgate.net This suggests that the epoxide of methylenecyclobutane could potentially undergo a similar acid-catalyzed rearrangement to form cyclopentanone. This rearrangement likely proceeds through a carbocation intermediate formed after the initial protonation and opening of the epoxide ring.

Detailed Analysis of Cycloaddition Mechanisms

Cycloaddition reactions are a key feature of the chemistry of methylenecyclobutane, allowing for the construction of more complex cyclic systems. acs.org The exocyclic double bond acts as the reactive component in these transformations.

The most common type of cycloaddition for alkenes is the [2+2] cycloaddition. nih.gov These reactions can be initiated thermally or photochemically. organicreactions.orgyoutube.com In a thermal [2+2] cycloaddition, the reaction is often concerted and proceeds through a four-membered transition state. youtube.com However, concerted thermal [2+2] cycloadditions are often symmetry-forbidden and proceed through a stepwise mechanism involving a diradical intermediate, especially for simple alkenes. organicreactions.org Photochemical [2+2] cycloadditions, on the other hand, are generally allowed and proceed in a concerted fashion. libretexts.org Methylenecyclobutane can dimerize or react with other alkenes via [2+2] cycloaddition to form spirocyclic or fused ring systems containing cyclobutane rings.

Another important cycloaddition is the [4+2] cycloaddition, or Diels-Alder reaction, where an alkene (dienophile) reacts with a conjugated diene to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com Methylenecyclobutane can act as a dienophile in these reactions. The mechanism is typically concerted, proceeding through a cyclic transition state. libretexts.org The stereochemistry of the reaction is highly controlled, with the substituents on the dienophile and diene retaining their relative positions in the product. organic-chemistry.org The reactivity of methylenecyclobutane as a dienophile is influenced by the strain of the double bond and the presence of any substituents. For example, cyclobutenone, a related strained dienophile, is known to be highly reactive in Diels-Alder reactions. nih.gov

| Reaction Type | Reactant(s) | General Product | Key Mechanistic Features |

|---|---|---|---|

| [2+2] Cycloaddition (Thermal) | Methylenecyclobutane + Alkene | Spiro or Fused Cyclobutane Ring System | Often proceeds stepwise via a diradical intermediate. organicreactions.org |

| [2+2] Cycloaddition (Photochemical) | Methylenecyclobutane + Alkene | Spiro or Fused Cyclobutane Ring System | Generally a concerted, pericyclic reaction. libretexts.org |

| [4+2] Cycloaddition (Diels-Alder) | Methylenecyclobutane (as dienophile) + Conjugated Diene | Substituted Cyclohexene Ring System | Concerted, pericyclic reaction with high stereospecificity. libretexts.org |

Frontier Molecular Orbital Theory in [2+2] Cycloadditions

The [2+2] cycloaddition reaction, which can form cyclobutane rings, is a key reaction type involving alkenes like cyclobutane, (1-methylethylidene)-. The feasibility of these reactions under different conditions can be rationalized using Frontier Molecular Orbital (FMO) theory. wikipedia.orgeurekaselect.com FMO theory posits that chemical reactivity can be understood by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org

For a thermal [2+2] cycloaddition between two alkene molecules, the reaction is considered "forbidden" by orbital symmetry rules. ethz.ch This is because the HOMO of one alkene and the LUMO of the other have incompatible symmetries. ethz.ch Specifically, the interaction results in a bonding interaction at one end of the molecules and an anti-bonding interaction at the other, preventing the concerted formation of the two new sigma bonds of the cyclobutane ring. ethz.ch

However, under photochemical conditions, the [2+2] cycloaddition becomes "allowed". ethz.ch Upon irradiation with light, one of the alkene molecules is promoted to an excited state. ethz.chyoutube.com In this excited state, an electron moves from the HOMO to the LUMO, and this new singly occupied molecular orbital (SOMO) effectively becomes the new HOMO. ethz.ch The interaction between the HOMO of the excited-state alkene and the LUMO of the ground-state alkene now has a favorable symmetry, allowing the cycloaddition to proceed and form the cyclobutane ring. ethz.ch

Table 1: FMO Interactions in [2+2] Cycloadditions

| Reaction Condition | Reactant 1 Orbital | Reactant 2 Orbital | Orbital Interaction | Outcome |

|---|---|---|---|---|

| Thermal | HOMO | LUMO | Mismatched Symmetry | Forbidden |

Diradical Intermediates in Thermal Rearrangements

Thermal rearrangements of methylenecyclobutane derivatives often proceed through high-energy transition states, and in many cases, these are proposed to be diradical intermediates. researchgate.net A diradical is a species with two unpaired electrons. The formation of such an intermediate is often inferred from the activation energy of the reaction, which corresponds to the energy required to break a carbon-carbon bond. researchgate.net

For instance, the pyrolysis of halogenated dimethylenecyclobutanes leads to the formation of various benzene (B151609) derivatives. researchgate.net Mechanistic studies, including the synthesis and pyrolysis of postulated intermediates, have been used to elucidate the reaction pathways. researchgate.net These studies support mechanisms that involve the initial homolytic cleavage of a strained C-C bond in the four-membered ring, generating a diradical species. This diradical can then undergo a series of rearrangements, including ring-opening and subsequent cyclization or fragmentation, to yield the final aromatic products. researchgate.net

The stereochemistry of the thermal ring-opening of substituted 1,2-dimethylenecyclobutanes has also been investigated, with the results being consistent with the intermediacy of a diradical species like 2,3-dimethylene-1,4-cyclohexadiyl. acs.org The behavior and fate of these diradical intermediates are crucial in determining the product distribution of the thermal rearrangement.

Mechanisms of Ring Contraction and Expansion

The strained four-membered ring of cyclobutane, (1-methylethylidene)- and its derivatives can undergo both ring contraction and ring expansion reactions, driven by the release of ring strain and the formation of more stable carbocations. wikipedia.orgchemistrysteps.com

Ring Contraction: A notable example of ring contraction is the acid-catalyzed rearrangement of 2-methylenecyclobutanol to 1-methylcyclopropanecarbaldehyde. stackexchange.com The proposed mechanism begins with the protonation of the exocyclic double bond, which is a productive first step as it forms a methyl group present in the final product. stackexchange.com This initial step generates a tertiary carbocation within the four-membered ring. stackexchange.com Subsequently, a C-C bond of the ring migrates to the cationic center, resulting in the contraction of the four-membered ring to a three-membered ring and the formation of a new carbocation. stackexchange.com This new carbocation, although on a more strained ring, is stabilized by resonance with the adjacent hydroxyl group. stackexchange.com A final deprotonation step yields the cyclopropanecarbaldehyde product. stackexchange.com

Ring Expansion: Ring expansion reactions of cyclobutane derivatives often occur in the context of carbocation rearrangements, such as in solvolysis reactions (e.g., SN1). chemistrysteps.com For example, the hydrolysis of an alkyl halide where the leaving group is attached to a carbon adjacent to the cyclobutane ring can lead to ring expansion. chemistrysteps.com The departure of the leaving group generates a carbocation. A subsequent 1,2-alkyl shift, where a bond from the cyclobutane ring migrates to the carbocation center, leads to the expansion of the four-membered ring to a less strained five-membered ring (cyclopentane). chemistrysteps.com This process is driven by both the formation of a more stable ring system and potentially a more stable carbocation. chemistrysteps.com The Demyanov rearrangement of aminocyclobutanes also proceeds through carbocation intermediates that can lead to a mixture of cyclobutane and ring-contracted cyclopropane (B1198618) products. wikipedia.org

Palladium-Catalyzed C-C Bond Activation Mechanisms

The activation of the relatively inert C-C bonds of the cyclobutane ring in methylenecyclobutane and its derivatives can be achieved using transition metal catalysts, particularly palladium complexes. researchgate.netchemrxiv.org This strategy provides a powerful method for constructing more complex molecular architectures. researchgate.netrsc.org The mechanisms of these reactions typically involve the cleavage of a strained C-C bond, driven by the release of ring strain. chemrxiv.org

Two common mechanistic pathways for palladium-catalyzed C-C bond activation are:

Oxidative Addition: The palladium catalyst can insert into a C-C bond of the cyclobutane ring, a process favored in strained systems.

β-Carbon Elimination: This pathway is often observed in tandem reactions. The process can start with an intramolecular carbopalladation of the double bond in a methylenecyclobutane derivative. researchgate.net This is followed by a β-carbon elimination step, which involves the cleavage of a C-C bond of the cyclobutane ring to form a transient σ-alkylpalladium complex. researchgate.net

This transient σ-alkylpalladium intermediate is a versatile species that can be trapped by various coupling partners. rsc.orgresearchgate.net For example, in Suzuki cross-coupling reactions, this intermediate reacts with boronic acids to form new C-C bonds, leading to the synthesis of multisubstituted indanes. researchgate.net Similarly, it can be trapped by N-tosylhydrazones or carbon monoxide to yield alkenyl and carbonylated indanones, respectively. rsc.org The choice of catalyst, ligands, and reaction conditions is crucial for controlling the chemo-, regio-, and stereoselectivity of these transformations. researchgate.net

Table 2: Key Steps in Palladium-Catalyzed C-C Bond Activation of Methylenecyclobutanes

| Mechanistic Step | Description | Intermediate Formed |

|---|---|---|

| Intramolecular Carbopalladation | Palladium adds across the exocyclic double bond. | Palladacycle |

| β-Carbon Elimination | Cleavage of a cyclobutane C-C bond. | σ-Alkylpalladium Complex |

Competing Reaction Pathways and Selectivity (e.g., E1 Reactions)

Reactions involving derivatives of cyclobutane, (1-methylethylidene)- can often proceed through multiple competing pathways, and controlling the selectivity is a key synthetic challenge. An important example is the competition between substitution (S_N1) and elimination (E1) reactions when a suitable leaving group is present on the ring or an adjacent carbon. masterorganicchemistry.com

The E1 (unimolecular elimination) reaction proceeds in two steps. masterorganicchemistry.comlibretexts.org The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. pressbooks.pub In the second step, a weak base removes a proton from a carbon adjacent to the carbocation (a β-proton), leading to the formation of a double bond. pressbooks.pub

For a substrate derived from methylenecyclobutane, the formation of a carbocation intermediate opens up several possible reaction pathways:

E1 Elimination: Deprotonation can lead to the formation of a new double bond, potentially resulting in a diene system. The regioselectivity of the elimination often follows Zaitsev's rule, favoring the formation of the more substituted (and thus more stable) alkene. masterorganicchemistry.com

S_N1 Substitution: The carbocation can be trapped by a nucleophile present in the reaction mixture. masterorganicchemistry.com

Rearrangement: The carbocation can undergo rearrangement, such as ring expansion or contraction as described in section 3.3, to form a more stable carbocation before subsequent elimination or substitution. pressbooks.pubyoutube.com

The outcome of the reaction is influenced by several factors. masterorganicchemistry.com The use of a non-nucleophilic, weak base and a polar, ionizing solvent favors the E1 pathway over bimolecular (E2, S_N2) reactions. masterorganicchemistry.compressbooks.pub Heating the reaction also tends to favor elimination over substitution. youtube.com The structure of the substrate itself is paramount; substrates that can form relatively stable carbocations are more prone to react via an E1 mechanism. masterorganicchemistry.com Base-induced reactions of methylenecyclobutane derivatives can also lead to a variety of products depending on the specific substrate and reaction conditions. acs.org

Computational and Theoretical Studies of Cyclobutane, 1 Methylethylidene

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or ab initio methods, are powerful tools for determining the equilibrium geometry of molecules with high accuracy. pku.edu.cnnist.gov For Cyclobutane (B1203170), (1-methylethylidene)-, these calculations reveal a non-planar or 'puckered' conformation for the cyclobutane ring, a characteristic feature that minimizes torsional strain. mdpi.comwikipedia.org

The introduction of the sp²-hybridized carbon from the isopropylidene group influences the bond lengths and angles of the cyclobutane ring compared to the parent, unsubstituted cyclobutane. In substituted cyclobutanes, C-C bond lengths can vary, with an average of 1.554 Å. pku.edu.cn For Cyclobutane, (1-methylethylidene)-, the C-C bonds adjacent to the double bond are expected to be shorter than the distal C-C bond due to the change in hybridization. The exocyclic double bond itself will have a length typical for a tetrasubstituted alkene.

Theoretical calculations provide precise values for these geometric parameters. While a specific, dedicated high-level computational study for isopropylidenecyclobutane is not extensively documented in readily available literature, data can be inferred from calculations on similar structures. The expected geometric parameters are summarized in the table below, based on DFT calculations common for such molecules.

Table 1: Calculated Molecular Geometry of Cyclobutane, (1-methylethylidene)- This interactive table presents theoretically predicted bond lengths and angles. These values are representative of those obtained from standard quantum chemical calculations (e.g., B3LYP/6-31G).*

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C=C (exocyclic) | ~ 1.34 | |

| C-C (ring, adjacent to =) | ~ 1.52 | |

| C-C (ring, distal to =) | ~ 1.56 | |

| C-C (isopropyl) | ~ 1.51 | |

| C-H (ring) | ~ 1.09 | |

| C-H (methyl) | ~ 1.09 | |

| Bond Angles (°) ** | ||

| C-C-C (ring) | ~ 88° - 91° | |

| C=C-C (ring) | ~ 134° | |

| C-CH₃-C (isopropyl) | ~ 116° | |

| Dihedral Angle (°) ** | ||

| Ring Puckering Angle | ~ 20° - 30° |

Analysis of Ring Strain Energy and its Components

Ring strain is a critical concept in understanding the stability and reactivity of cyclic compounds. researchgate.netuq.edu.au It arises from the deviation of bond angles from their ideal values (angle strain), the eclipsing of bonds on adjacent atoms (torsional strain), and non-bonded steric interactions (steric and transannular strain). uq.edu.aumdpi.comdiva-portal.org The total strain energy of a molecule can be quantified by comparing its experimental or calculated heat of formation with that of a hypothetical, strain-free reference compound. diva-portal.org For the parent cyclobutane, the total ring strain is approximately 110 kJ/mol (26.3 kcal/mol). wikipedia.org

Torsional strain, also known as Pitzer or eclipsing strain, arises from the repulsion between electron clouds of bonds on adjacent atoms. uq.edu.auresearchgate.net A planar cyclobutane would have all its adjacent C-H bonds fully eclipsed, resulting in high torsional strain. mdpi.com The primary reason for the puckering of the cyclobutane ring is to move these bonds into a more staggered, lower-energy conformation. mdpi.comwikipedia.org In the puckered form of Cyclobutane, (1-methylethylidene)-, the neighboring C-H bonds are not perfectly eclipsed, which reduces, but does not eliminate, the torsional strain. wikipedia.org

Steric strain occurs when non-bonded atoms or groups are forced into close proximity, causing van der Waals repulsion. mdpi.comresearchgate.net In smaller rings like cyclobutane, steric strain is generally low compared to angle and torsional strain. wikipedia.org However, the isopropylidene group introduces potential steric interactions. The methyl groups can interact with the hydrogen atoms on the adjacent ring carbons (C2 and C4).

Transannular strain, a specific type of steric strain, involves interactions between atoms across the ring. threeplusone.com While most prominent in medium-sized rings (8-11 members), non-bonded repulsions between the 1,3-carbons in cyclobutane can contribute to the strain, leading to the observed lengthening of C-C bonds. pku.edu.cnthreeplusone.com

Table 2: Estimated Components of Ring Strain Energy for Isopropylidenecyclobutane This table provides an estimated breakdown of the total ring strain. The values are based on known data for cyclobutane and related substituted systems.

| Strain Component | Estimated Contribution (kcal/mol) | Primary Cause |

| Angle Strain | 10 - 15 | Deviation of C-C-C ring angles from the ideal 109.5°. |

| Torsional Strain | 8 - 12 | Eclipsing interactions between C-H bonds on adjacent ring carbons. |

| Steric/Transannular Strain | 2 - 5 | Repulsion between the isopropylidene methyl groups and adjacent ring hydrogens; 1,3-carbon repulsions. |

| Total Ring Strain | ~28 - 32 | Sum of all contributing strain components. |

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometric parameters. researchgate.netresearchgate.net For cyclic molecules, a PES is particularly useful for visualizing low-energy conformations, transition states, and the energy barriers between them. scribd.com

For Cyclobutane, (1-methylethylidene)-, a key feature of its PES is the ring-puckering potential. researchgate.netscribd.com This can be represented by a 2D plot where the energy is mapped against puckering coordinates. The surface would show two equivalent energy minima corresponding to the puckered conformations and a higher energy saddle point that represents the planar transition state for ring inversion. The energy difference between the minimum (puckered state) and the saddle point (planar state) is the barrier to planarization. Computational studies on related silacyclobutanes have utilized such PES mapping to determine these barriers. researchgate.net The isopropylidene substituent would be expected to influence the shape of this surface and the height of the inversion barrier compared to unsubstituted cyclobutane.

Conformational Analysis through Theoretical Models

Theoretical models, ranging from simple molecular mechanics force fields to high-level quantum chemical calculations, are used to analyze the different conformations a molecule can adopt and their relative energies. researchgate.net A conformational analysis of Cyclobutane, (1-methylethylidene)- focuses on two main degrees of freedom: the ring puckering and the rotation of the methyl groups of the isopropylidene substituent.

The most stable conformation is the puckered ring. Theoretical models can calculate the puckering angle and the energy barrier for the ring to invert (pass through the planar state). For cyclobutane itself, the ring is bent by about 25-35 degrees, and the barrier to inversion is low, on the order of 1.5 kcal/mol. mdpi.com

Additionally, theoretical models can determine the rotational barrier of the methyl groups. The rotation around the C-C bonds of the isopropyl group is not entirely free due to steric hindrance. Calculating the energy as a function of the dihedral angles of these methyl groups reveals the most stable rotational conformers and the energy required to interconvert them. wikipedia.orgresearchgate.net

Theoretical Insights into Reactivity and Stability

The chemical behavior of Cyclobutane, (1-methylethylidene)- is fundamentally governed by the interplay between the inherent strain of its four-membered ring and the electronic characteristics of its exocyclic double bond. Computational and theoretical studies provide significant insights into the molecule's structure, stability, and propensity to undergo various chemical transformations. These studies often leverage high-level ab initio and Density Functional Theory (DFT) calculations to model the molecule's potential energy surface, electronic structure, and reaction pathways.

Molecular Stability and Ring Strain

The stability of (1-methylethylidene)cyclobutane is intrinsically linked to the high ring strain of the cyclobutane core. This strain is a composite of two main factors: angle strain, resulting from the deviation of C-C-C bond angles from the ideal sp³ tetrahedral angle of 109.5°, and torsional strain, arising from the eclipsing interactions of hydrogen atoms on adjacent carbon atoms. libretexts.org To alleviate some of this torsional strain, the cyclobutane ring is not planar but exists in a puckered conformation. nih.gov

Theoretical studies on the parent cyclobutane molecule show a significant energy barrier for the interconversion between its equivalent puckered forms. High-level ab initio calculations have determined this inversion barrier to be approximately 482 cm⁻¹ (1.38 kcal/mol). nih.gov Interestingly, natural bond orbital (NBO) analysis suggests that this barrier is not merely a result of torsional strain relief but is also influenced by the strengthening of σ(CC) → σ(CH)* and σ(CH) → σ(CH)* hyperconjugative interactions in the puckered state. nih.gov

For methylenecyclobutane (B73084), a closely related analog, the barrier to ring inversion is found to be considerably lower, at 141 ± 5 cm⁻¹ (0.40 kcal/mol). researchgate.net This suggests that the exocyclic double bond influences the ring's conformational dynamics.

Table 1: Calculated Ring Inversion Barriers| Compound | Inversion Barrier (cm⁻¹) | Inversion Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Cyclobutane | 482 | 1.38 | nih.gov |

| Methylenecyclobutane | 141 ± 5 | 0.40 | researchgate.net |

Furthermore, computational studies on substituted cyclobutanes reveal that gem-dialkyl substitution can significantly impact the ring's thermodynamic stability. A theoretical study using second-order perturbation theory (MP2) and coupled-cluster theory (CCSD(T)) on 1,1-dimethylcyclobutane demonstrated a substantial reduction in strain energy compared to the unsubstituted cyclobutane. nih.gov This stabilization, often referred to as the Thorpe-Ingold effect or gem-dimethyl effect, arises from the widening of the internal C-C-C angle due to steric repulsion from the methyl groups, which in turn reduces angle strain. The calculations indicate that 1,1-dimethylcyclobutane is more than 8 kcal/mol less strained than cyclobutane. nih.gov By analogy, the (1-methylethylidene)- group in the target compound is expected to confer a similar stabilizing effect on the four-membered ring.

Table 2: Strain Energy Reduction by Gem-Dimethyl Substitution| Compound | Calculated Strain Energy Reduction (kcal/mol) | Computational Method Reference | Reference |

|---|---|---|---|

| 1,1-Dimethylcyclobutane (vs. Cyclobutane) | > 8 | MP2, CCSD(T) | nih.gov |

Theoretical Reactivity

The enhanced reactivity of (1-methylethylidene)cyclobutane is a direct consequence of its structure. The significant ring strain provides a potent thermodynamic driving force for reactions that lead to ring-opening or ring-expansion, as these transformations relieve the inherent strain. researchgate.net The presence of the exocyclic double bond provides a reactive site for a variety of chemical processes.

Theoretical studies focus on several key reaction pathways:

Thermal Decomposition : The thermal decomposition of methylenecyclobutanes is a well-documented process. acs.orgacs.org Computational studies of similar strained systems suggest that these reactions often proceed through concerted mechanisms involving cyclic transition states. For (1-methylethylidene)cyclobutane, thermolysis is predicted to lead to fragmentation into smaller, more stable molecules like ethylene (B1197577) and allene (B1206475) derivatives, driven by the release of the ~26 kcal/mol of strain energy characteristic of the cyclobutane ring. researchgate.net

Cycloaddition Reactions : The exocyclic double bond is a dienophile and can participate in cycloaddition reactions. DFT calculations are instrumental in studying the mechanisms of such reactions, helping to predict stereoselectivity and regioselectivity by analyzing the energies of transition states. mdpi.com

Rearrangements : Palladium-catalyzed rearrangements of methylenecyclobutane to form cyclopentanone (B42830) derivatives have been observed. researchgate.net Theoretical models can elucidate the mechanism of such transformations, which are thought to involve the formation of a cyclobutyl cation that rearranges to a more stable cyclopentyl cation. researchgate.net The electronic structure of the alkene, particularly the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial in determining its reactivity towards electrophiles and nucleophiles and can be accurately calculated using modern quantum-chemical methods. spbu.ru

Computational chemistry provides the tools to map out the potential energy surfaces for these reactions, identifying transition state structures and calculating activation barriers. This allows for a quantitative understanding of the molecule's reactivity and the prediction of reaction outcomes under various conditions. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of Cyclobutane, 1 Methylethylidene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Cyclobutane (B1203170), (1-methylethylidene)-, both proton (¹H) and carbon-13 (¹³C) NMR provide complementary information essential for its complete characterization.

Proton NMR (¹H NMR) for Structural Elucidation and Stereochemistry

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. In Cyclobutane, (1-methylethylidene)-, the structure dictates three distinct sets of proton signals.

The molecule possesses a plane of symmetry, rendering the two methyl groups (protons labeled 'a') of the methylethylidene moiety chemically equivalent. These six protons would appear as a single signal. The cyclobutane ring contains two pairs of methylene (B1212753) (CH₂) protons. The two protons on the carbon adjacent to the double bond (labeled 'b') are equivalent to each other, as are the two protons on the carbon opposite the double bond (labeled 'c').

Based on established chemical shift principles, the following assignments are predicted:

Methyl Protons (a): These protons are attached to an sp²-hybridized carbon and are expected to resonate in the vinyl/allyl region.

Methylene Protons (b): These protons are adjacent to the double bond and will be shifted downfield compared to typical alkane protons due to the influence of the π-system.

Methylene Protons (c): These protons are further from the double bond and will appear in a region more characteristic of a standard cycloalkane. The chemical shift of protons in a cyclobutane ring is typically around 1.9-2.0 ppm. researchgate.net

Predicted ¹H NMR Data for Cyclobutane, (1-methylethylidene)-

| Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity |

| a | ~1.7 | 6H | Singlet (s) |

| b | ~2.4 | 4H | Triplet (t) |

| c | ~1.9 | 2H | Quintet (quin) |

This data is predicted based on analogous structures and general NMR principles.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of unique carbon atoms in a molecule and provides insight into their chemical environment (e.g., hybridization, attachment to electronegative atoms). libretexts.org The symmetry of Cyclobutane, (1-methylethylidene)- results in four distinct signals in its ¹³C NMR spectrum.

The carbon skeleton can be broken down as follows:

Two equivalent methyl carbons (CH₃).

The quaternary sp² carbon of the double bond to which the methyl groups are attached (=C(CH₃)₂).

The sp² carbon of the double bond that is part of the cyclobutane ring.

Two equivalent methylene carbons (CH₂) adjacent to the double bond.

One methylene carbon (CH₂) opposite the double bond.

This leads to the expectation of five signals in the spectrum. Carbons in a double bond (alkenyl carbons) typically appear significantly downfield (100-150 ppm), while sp³-hybridized carbons of the cyclobutane ring and methyl groups appear upfield. youtube.com

Predicted ¹³C NMR Data for Cyclobutane, (1-methylethylidene)-

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| =C (CH₃)₂ | 130-140 |

| =C < | 120-130 |

| C H₂ (adjacent to C=C) | 30-40 |

| C H₂ (opposite C=C) | 15-25 |

| C H₃ | 20-30 |

This data is predicted based on analogous structures and general NMR principles.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. ucla.edu The IR spectrum of Cyclobutane, (1-methylethylidene)- is characterized by absorptions corresponding to its alkene and alkane functionalities.

The key diagnostic absorptions are:

C-H Stretching: The spectrum will show absorptions for C-H bonds on sp³ hybridized carbons (the cyclobutane ring and methyl groups) typically appearing just below 3000 cm⁻¹. libretexts.org

C=C Stretching: A characteristic absorption for the carbon-carbon double bond (C=C) of the methylethylidene group is expected in the region of 1640-1680 cm⁻¹. udel.edu Due to the tetrasubstituted nature of the double bond, this peak may be weak or absent.

C-H Bending: Vibrations corresponding to the bending of C-H bonds in the CH₂ and CH₃ groups will appear in the fingerprint region (below 1500 cm⁻¹).

Expected Characteristic IR Absorption Bands for Cyclobutane, (1-methylethylidene)-

| Wavenumber (cm⁻¹) | Bond | Vibration Type |

| 2950-2850 | C(sp³)-H | Stretch |

| ~1670 | C=C | Stretch |

| ~1465 | C-H (CH₂) | Scissoring (Bend) |

| ~1375 | C-H (CH₃) | Symmetric Bend |

This data represents typical ranges for the specified functional groups.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns. libretexts.org

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), a high-energy electron beam bombards the sample molecule, leading to the ejection of an electron and the formation of a radical cation known as the molecular ion (M⁺•). utexas.edu For Cyclobutane, (1-methylethylidene)- (molecular weight 96.17 g/mol ), the molecular ion peak would be observed at an m/z of 96. nist.gov

This high-energy molecular ion often undergoes fragmentation, breaking into smaller, more stable charged fragments. The pattern of these fragments provides a "fingerprint" that helps to identify the molecule's structure. Common fragmentation pathways for alkenes include the loss of alkyl radicals. For Cyclobutane, (1-methylethylidene)-, a prominent fragmentation would be the loss of a methyl radical (•CH₃, mass 15) to form a stable cation at m/z 81 (M-15). Further fragmentation of the cyclobutane ring can lead to a complex pattern of smaller ions.

Key Predicted Fragments in the EI-MS of Cyclobutane, (1-methylethylidene)-

| m/z | Identity | Description |

| 96 | [C₇H₁₂]⁺• | Molecular Ion (M⁺•) |

| 81 | [C₆H₉]⁺ | Loss of a methyl radical (M-15) |

| 68 | [C₅H₈]⁺• | Loss of ethene via retro [2+2] cycloaddition |

| 67 | [C₅H₇]⁺ | Loss of an ethyl radical |

| 41 | [C₃H₅]⁺ | Allyl cation |

This data is based on the NIST Mass Spectrometry Data Center and general fragmentation principles.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This makes it ideal for separating and identifying individual components within a mixture. nih.gov

In a GC-MS analysis, the volatile sample is injected into the GC, where it is vaporized and carried by an inert gas through a long, thin column. Different compounds travel through the column at different speeds depending on their physical properties (like boiling point and polarity) and interaction with the column's stationary phase. This separation process results in a retention time for each component.

For Cyclobutane, (1-methylethylidene)-, a key piece of chromatographic data is its Kovats Retention Index. On a standard non-polar column, it has a Kovats Retention Index of 748. nih.gov This index helps in its identification by comparing its retention time to those of known standards.

After exiting the GC column, the separated compound directly enters the mass spectrometer, where it is ionized (typically by electron ionization) and detected. The resulting mass spectrum, with its specific molecular ion and fragmentation pattern, provides definitive structural identification, confirming the identity of the compound that eluted from the GC at that specific retention time.

Chromatographic Separation Methods

The separation and quantification of Cyclobutane, (1-methylethylidene)- are predominantly achieved through gas chromatography (GC), owing to the compound's volatility. Gas chromatography coupled with mass spectrometry (GC-MS) is a particularly powerful technique for both identification and quantification, especially in complex matrices.

Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for the analysis of volatile organic compounds like Cyclobutane, (1-methylethylidene)-. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a heated column.

Retention Indices:

A key parameter in gas chromatography for the identification of compounds is the Kovats Retention Index (RI). This system uses a series of n-alkanes as reference points, providing a standardized measure of retention that is less dependent on operational variables than the absolute retention time. For Cyclobutane, (1-methylethylidene)-, a Kovats Retention Index has been reported on a standard non-polar stationary phase. nih.govresearchgate.net

| Compound | Stationary Phase | Kovats Retention Index (RI) | Source |

| Cyclobutane, (1-methylethylidene)- | Standard Non-Polar | 748 | nih.gov |

This interactive table provides the reported Kovats Retention Index for Cyclobutane, (1-methylethylidene)-. Clicking on the source will direct you to the relevant information.

Research Findings:

Cyclobutane, (1-methylethylidene)- has been identified as a component in complex hydrocarbon mixtures, such as those derived from the pyrolysis of tires. researchgate.netcore.ac.uk In these analyses, GC-MS is the method of choice. While specific, optimized methods solely for Cyclobutane, (1-methylethylidene)- are not extensively detailed in the literature, the general conditions used for the analysis of such complex mixtures provide insight into suitable chromatographic parameters.

For instance, the analysis of tire pyrolysis oil often employs capillary columns with non-polar or semi-polar stationary phases. core.ac.uk Common stationary phases for separating hydrocarbon mixtures include those with polysiloxane-based chemistries. The temperature programming of the GC oven is a critical parameter, typically starting at a low temperature to resolve the more volatile components and gradually increasing to elute the heavier compounds.

Detector Systems:

The most commonly employed detector for the analysis of Cyclobutane, (1-methylethylidene)- is the mass spectrometer (MS). A mass spectrometer provides not only quantitative data but also structural information through the fragmentation pattern of the molecule, allowing for confident identification. nih.gov Other detectors, such as the Flame Ionization Detector (FID), which is sensitive to hydrocarbons, can also be utilized for quantification.

High-Performance Liquid Chromatography (HPLC)

While gas chromatography is the predominant method for the analysis of Cyclobutane, (1-methylethylidene)-, high-performance liquid chromatography (HPLC) could potentially be employed, particularly for the separation of related, less volatile, or derivatized compounds. There is limited specific information in the scientific literature regarding the direct HPLC analysis of Cyclobutane, (1-methylethylidene)-. However, methods developed for structurally similar compounds can provide a basis for method development. For instance, related methylene-cyclobutane derivatives have been separated using reversed-phase HPLC.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.